1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(24-20-9-13-6-14(10-20)8-15(7-13)11-20)23-12-16-18(22-4-3-21-16)17-2-1-5-26-17/h1-5,13-15H,6-12H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRGFJKRTULHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a suitable leaving group, such as a halide.
Coupling with Thiophene-Pyrazine: The thiophene-pyrazine system is synthesized separately, often through a series of condensation reactions.
Urea Formation: The final step involves the coupling of the adamantane derivative with the thiophene-pyrazine system in the presence of a urea-forming reagent, such as phosgene or a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Isocyanate : The initial step may involve the conversion of an amine precursor into an isocyanate.
- Urea Formation : The isocyanate reacts with a suitable amine to yield the desired urea product.
- Functionalization : Subsequent reactions may introduce thiophene and pyrazine groups to enhance pharmacological properties.
Biological Applications
The compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antiviral Activity
Research indicates that adamantane derivatives are effective against influenza viruses. The unique structure of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea may contribute to its ability to inhibit viral replication mechanisms.
Anticancer Properties
Studies have shown that compounds containing adamantane and thiophene rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions, including hypertension and inflammation. Inhibitors of sEH are being explored for their therapeutic potential in cardiovascular diseases.
Case Study 1: Antiviral Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of adamantane-based ureas and evaluated their antiviral activity against influenza viruses. The results demonstrated that modifications on the urea scaffold significantly influenced antiviral potency, with specific derivatives showing IC50 values in the low micromolar range.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of adamantane derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.
Material Science: Its unique structure may impart specific physical or chemical properties to materials, such as increased stability or conductivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantyl-Heteroaryl Urea Scaffolds
describes 1-adamantyl-3-heteroaryl ureas synthesized for anti-tuberculosis (anti-TB) activity. Key structural differences and their implications include:
Adamantyl Ureas with Varied Conformations
- Stereochemical Impact : The (1S,3s)-adamantyl configuration in the target compound contrasts with the (3s,5s,7s)-adamantyl group in 1-((3s,5s,7s)-adamantan-1-yl)-3-(coumarin-acetyl)urea (). The stereochemistry influences molecular geometry, affecting interactions with hydrophobic enzyme pockets .
- Bicyclic Analogues: reports 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (36% yield), where the bicyclic fragment replaces the pyrazine-thiophene group.
Pharmacokinetic and Target-Specific Comparisons
- sEH Inhibition : highlights adamantyl ureas as sEH inhibitors. The target compound’s thiophene-pyrazine group may enhance binding to sEH’s catalytic domain compared to coumarin-based ligands, as thiophene’s sulfur atom could engage in hydrophobic interactions .
- Anti-TB Activity : While focuses on anti-TB adamantyl ureas, the target compound’s pyrazine-thiophene group may improve penetration into mycobacterial membranes due to increased lipophilicity .
Crystallographic and Stability Considerations
discusses crystal structures of adamantyl ureas, noting that substituents like 4-chlorophenyl form hydrogen-bonded dimers. The thiophene-pyrazine group in the target compound may adopt a planar conformation, facilitating π-stacking in crystal lattices and enhancing solid-state stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea?
- The compound is synthesized via multi-step reactions involving urea formation and heterocyclic coupling . A typical approach involves:
- Step 1 : Adamantane isocyanate generation from 1-adamantanol using diphenylphosphoryl azide (DPPA) as a safer alternative to sodium azide .
- Step 2 : Functionalization of the pyrazine-thiophene moiety via Pd/C-catalyzed coupling or nucleophilic substitution .
- Step 3 : Urea bridge formation by reacting the adamantane isocyanate with a pyrazine-thiophene methylamine intermediate under mild conditions (e.g., CH₂Cl₂, 0°C to room temperature) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- 1H/13C NMR is critical for verifying regioselectivity, particularly for distinguishing between thiophene-pyrazine substitution patterns . For example, the thiophene proton environment (δ 6.5–7.5 ppm) and adamantane protons (δ 1.5–2.5 ppm) are key diagnostic markers.
- High-resolution mass spectrometry (HRMS) confirms molecular weight, with ESI-MS or EI-MS detecting the [M+H]⁺ ion .
- X-ray crystallography resolves stereochemical ambiguities, as seen in analogous adamantane-urea derivatives .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyrazine-thiophene functionalization?
- Directing group incorporation : Electron-withdrawing groups (e.g., nitro) on pyrazine enhance electrophilic substitution at the 3-position, favoring thiophene coupling .
- Ligand-controlled catalysis : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity for cross-coupling reactions at sterically hindered positions .
- Computational modeling : DFT calculations predict reactive sites on pyrazine, guiding experimental design .
Q. How do steric and electronic effects of the adamantane group influence biological activity?
- Steric effects : The rigid adamantane core enhances metabolic stability by shielding the urea pharmacophore from enzymatic degradation .
- Electronic effects : Adamantane’s electron-donating nature modulates the urea’s hydrogen-bonding capacity, affecting target binding (e.g., in enzyme inhibition) .
- Case study : Analogous adamantane-urea compounds show improved IC₅₀ values (≤10 nM) against soluble epoxide hydrolase (sEH) compared to non-adamantane derivatives .
Q. What analytical approaches resolve contradictions in reported solubility and stability data?
- Solubility : Conflicting data arise from solvent polarity differences. Use HPLC-UV with standardized solvents (e.g., DMSO:PBS = 1:9) to quantify solubility .
- Stability : Discrepancies in hydrolytic stability are addressed via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS monitoring of degradation products .
- Crystallinity : Polymorph screening (e.g., via solvent-drop grinding) identifies stable crystalline forms, as demonstrated for related triazole-thione adamantane derivatives .
Methodological Challenges and Solutions
Q. How can researchers optimize yield in large-scale syntheses of this compound?
- Catalyst loading reduction : Lower Pd/C concentrations (1–2 mol%) with microwave irradiation (80°C, 30 min) improve efficiency .
- Flow chemistry : Continuous-flow reactors minimize side reactions during urea formation, achieving ≥85% yield in pilot studies .
- Workflow example :
| Step | Conditions | Yield |
|---|---|---|
| Pyrazine-thiophene coupling | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 80°C | 78% |
| Urea formation | 1-adamantyl isocyanate, CH₂Cl₂, 0°C | 92% |
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Enzyme inhibition : Fluorescent-based sEH assays using cyano(6-methoxy-2-naphthalenyl)methyl trans- -oxiraneacetic acid as a substrate .
- Cellular uptake : LC-MS quantification in HEK293 cells after 24-hour exposure (1–10 µM) .
- Binding affinity : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., COX-2) .
Data Interpretation and Validation
Q. How should researchers reconcile divergent biological activity data across studies?
- Assay standardization : Normalize data to positive controls (e.g., AUDA for sEH inhibition) and report IC₅₀ values with 95% confidence intervals .
- Meta-analysis : Compare results across ≥3 independent labs using shared compound batches to isolate batch-dependent variability .
- Structural analogs : Test activity of derivatives (e.g., thiourea or pyrazole replacements) to identify critical pharmacophores .
Q. What computational tools predict ADMET properties for this compound?
- SwissADME : Estimates logP (2.8), aqueous solubility (-4.2 LogS), and blood-brain barrier penetration (low) .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to the thiophene moiety, requiring in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
